6,7-Dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile
Description
Properties
Molecular Formula |
C10H7N3S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,2-f][1,3]benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C10H7N3S/c11-5-10-13-8-3-6-1-2-12-7(6)4-9(8)14-10/h3-4,12H,1-2H2 |
InChI Key |
ZQZBERNAUFKASR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC3=C(C=C21)N=C(S3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzothiazole with acrylonitrile in the presence of a base, such as sodium hydride, to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Substituted derivatives with various alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a scaffold for developing new drugs, particularly as inhibitors of specific enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound has been investigated for its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or interfere with receptor signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
The compound is compared below with structurally related indole derivatives, heterocyclic amines, and substituted thiazolo-indoles. Key differences in molecular properties, functional groups, and applications are highlighted.
Table 1: Comparative Analysis of Selected Compounds
*Estimated by replacing Cl (35.45 g/mol) in the chloro analog with CN (26.02 g/mol).
Structural and Functional Comparisons
(a) Thiazolo-Indole Derivatives
- This compound vs. The chloro analog may exhibit greater lipophilicity . Reactivity: The nitrile group enables hydrolysis to carboxylic acids or reduction to amines, offering versatile derivatization routes absent in the chloro analog.
(b) Simple Indole Derivatives
- 5-Cyanoindole: Lacks the fused thiazole ring, resulting in reduced structural complexity. The nitrile group at position 5 may confer distinct electronic properties compared to the thiazolo-indole system .
- Indole-5-carboxylic Acid : The carboxylic acid group enhances polarity and solubility in aqueous media, making it suitable for coordination chemistry, unlike the hydrophobic thiazolo-indole derivatives .
(c) Heterocyclic Amines (HCAs)
- PhIP and MeIQx: These carcinogenic HCAs share fused aromatic systems but differ in ring size and substituents. The thiazolo-indole nitrile lacks the amino and methyl groups critical for HCA mutagenicity, suggesting divergent biological roles .
Biological Activity
6,7-Dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile is a heterocyclic compound featuring a thiazole ring fused to an indole structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The structure includes a thiazole moiety that is crucial for its biological activity. The presence of the carbonitrile group enhances its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole-containing compounds, including this compound.
Case Studies
- Cytotoxicity Assays : In vitro studies demonstrated that derivatives of thiazolo-indoles exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from thiazoles showed IC50 values ranging from 10 to 30 µM against human glioblastoma U251 cells and melanoma WM793 cells .
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiazole and indole rings has been shown to enhance anticancer activity. For example, modifications that include electron-donating groups at certain positions on the phenyl ring significantly increased cytotoxicity .
| Compound | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| 6 | U251 | 15 | Significant activity observed |
| 7 | WM793 | 20 | Enhanced by specific substitutions |
| 8 | A431 | <10 | Comparable to standard drugs |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored.
In Vitro Studies
- Minimum Inhibitory Concentration (MIC) : The compound exhibited promising antimicrobial activity against various pathogens. For instance, MIC values were reported as low as 0.22 µg/mL against Staphylococcus aureus .
- Biofilm Inhibition : Studies indicated that this compound could significantly reduce biofilm formation in bacterial cultures, suggesting potential applications in treating biofilm-associated infections .
| Pathogen | MIC (µg/mL) | Biofilm Reduction (%) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 75 |
| Escherichia coli | 0.50 | 60 |
| Pseudomonas aeruginosa | 0.30 | 70 |
The mechanism by which this compound exerts its biological effects is believed to involve interaction with key cellular targets such as DNA gyrase and dihydrofolate reductase (DHFR). These interactions disrupt essential cellular processes leading to cell death in cancerous and microbial cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
